Relevance: Gefitinib's efficacy in treating NSCLC is limited to patients without K-ras mutations [, , , , , ]. Conversely, tumors harboring K-ras mutations often exhibit resistance to gefitinib treatment [, , , , , ]. (2-Hydroxyphenyl)(Pyrrolidin-1-yl)methanethione may share a similar mechanism of action or target a related pathway, making it crucial to understand its potential interactions with K-ras mutations and EGFR signaling.
Erlotinib
Relevance: Like gefitinib, erlotinib's clinical effectiveness is also influenced by K-ras mutational status [, ]. (2-Hydroxyphenyl)(Pyrrolidin-1-yl)methanethione's potential in cancer treatment might be affected by K-ras mutations and its relationship with EGFR-targeted therapies.
Lapatinib
Relevance: While lapatinib exhibits some efficacy in breast cancer treatment, its success in other cancer types is limited []. (2-Hydroxyphenyl)(Pyrrolidin-1-yl)methanethione's activity might be influenced by K-ras mutations, particularly in the context of EGFR/HER signaling pathways.
Tipifarnib
Relevance: The research on tipifarnib highlights the complex interplay between targeted therapies and RAS signaling pathways []. (2-Hydroxyphenyl)(Pyrrolidin-1-yl)methanethione might interact with RAS signaling through mechanisms that are independent of direct RAS mutations, similar to tipifarnib's activity.
Betulinic Acid
Relevance: Betulinic acid has been investigated as a potential chemosensitizer to overcome nicotine-induced chemoresistance in squamous cell carcinoma (SCC) []. (2-Hydroxyphenyl)(Pyrrolidin-1-yl)methanethione's therapeutic potential might be enhanced when combined with agents like betulinic acid, particularly in SCC treatment.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
LY3130481, also known as CERC-611, is the the first α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist that is dependent on the presence of TARP γ-8. LY3130481 is fully protective against pentylenetetrazole-induced convulsions in rats without the motor impairment associated with non-TARP-dependent AMPA receptor antagonists. Compound (−)-25 could be utilized to provide proof of concept for antiepileptic efficacy with reduced motor side effects in patients.
LY3104607 is a G Protein-Coupled Receptor 40 (GPR40) Agonist that is active in oral treatment for patients with type 2 diabetes mellitus. It is a glucose-lowering drug candidate.
Y3154207 is a novel, potent, and subtype selective human D1 positive allosteric modulator (PAM) with minimal allosteric agonist activity (EC50 = 3 nM). In contrast to orthosteric agonists, LY3154207 showed a distinct pharmacological profile without a bell-shaped dose-response relationship or tachyphylaxis in preclinical models. Identification of a crystalline form of free LY3154207 from the discovery lots was not successful. Instead, a novel cocrystal form with superior solubility was discovered and determined to be suitable for development. LY3154207 is now in clinical development as a potential first-in-class D1 PAM for Lewy body dementia.
LY-310762 hydrochloride is a hydrochloride resulting from the formal reation of equimolar amount of LY-310762 with hydrogen chloride. A potent and selective antagonist for the 5-hydroxytryptamine 1D (5-HT1D) receptor. It has a role as a receptor modulator and a serotonergic antagonist. It contains a LY-310762(1+).
LY3177833 is an orally bioavailable inhibitor of Cdc7 kinase (IC50 = 3.3 nM for ADP production in an enzyme assay). It inhibits phosphorylation of MCM2-S53 in H1299 cells (IC50 = 0.29 µM). LY3177833 reduces tumor growth in an SW620 human colorectal adenocarcinoma mouse xenograft model when administered at doses of 10, 20, and 30 mg/kg twice per day. LY-3177833 is a potent and selective inhibitor of CDC7 (Cell Division Cycle 7-related Protein Kinase).